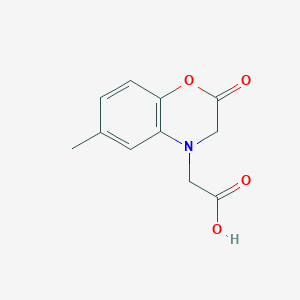

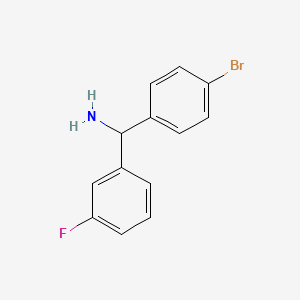

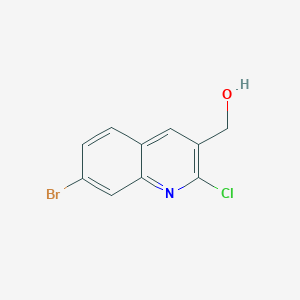

2-((2-Bromophenoxy)methyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((2-Bromophenoxy)methyl)pyridine is a compound that is structurally related to various brominated aromatic compounds and pyridine derivatives. These types of compounds are often used as intermediates in the synthesis of more complex molecules, including those with potential biological activities or materials with specific physical properties. The related compounds have been utilized in the synthesis of luminescent materials, pharmaceuticals, and polymers, as well as in the study of their interactions with metal ions .

Synthesis Analysis

The synthesis of related bromophenyl-pyridine compounds involves various catalytic and coupling reactions. For instance, cyclopalladated 2-(4-bromophenyl)pyridine complexes have been synthesized and used in luminescent applications and coupling reactions . Similarly, palladium-catalyzed cascade reactions have been employed to create hybrid structures combining indenone and imidazo[1,2-a]pyridine or chromenone and imidazo[1,2-a]pyridine . Regioselective bromination has been used to selectively functionalize thieno[2,3-b]pyridine, demonstrating the potential of brominated intermediates in drug discovery . These methods highlight the versatility of bromophenyl-pyridine compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of cyclometalated Pd(II) and Ir(III) complexes have been determined, revealing various intermolecular interactions . The crystal structure of a diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been described, showing the planarity of the thieno[2,3-b]pyridine moiety and the stabilization of the structure by hydrogen bonds .

Chemical Reactions Analysis

Bromophenyl-pyridine compounds participate in a range of chemical reactions. Cyclization reactions have been reported to produce phenoxazines and benzoxazino[3,2-b]pyridines . The reactivity of these compounds allows for further functionalization, such as demethylation and nitration, to yield a variety of derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl-pyridine derivatives are influenced by their molecular structure. For instance, the luminescent properties of cyclopalladated complexes have been studied, showing emission peaks under UV irradiation . The solubility, thermal, mechanical, and optical properties of polyimides containing pyridine and biphenyl units have been investigated, revealing the influence of structural isomerism on these properties . Additionally, the chelating properties of phosphino-methyl-pyridine derivatives toward f-element ions have been explored, demonstrating their potential in coordination chemistry .

Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules "2-((2-Bromophenoxy)methyl)pyridine" serves as a precursor in the synthesis of complex organic molecules due to its reactive bromo and pyridine functional groups. For instance, it is involved in the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, showcasing its utility in forming compounds with potential applications in materials science and organic electronics (Hou Hao-qing, 2010).

Antioxidant and Anticholinergic Activities The compound has been researched for its role in the synthesis of biologically active bromophenols, which demonstrate significant antioxidant and anticholinergic activities. These activities are critical for developing therapeutic agents, highlighting its importance in pharmaceutical research (Mohsen Rezai et al., 2018).

Organic Phosphine Catalysis In organic synthesis, derivatives similar to "this compound" are used in phosphine-catalyzed annulations. This demonstrates its potential in creating highly functionalized organic structures, which are valuable in developing pharmaceuticals and agrochemicals (Xue-Feng Zhu et al., 2003).

Corrosion Inhibition Research has shown that similar compounds are effective as corrosion inhibitors, demonstrating the material science application of "this compound" derivatives. This application is crucial for protecting metals in industrial processes and infrastructure (M. Hegazy et al., 2012).

Orientations Futures

Propriétés

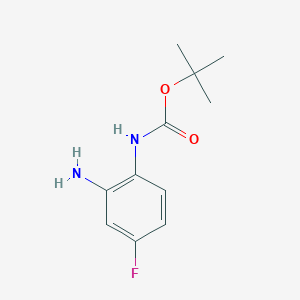

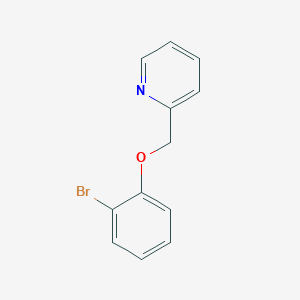

IUPAC Name |

2-[(2-bromophenoxy)methyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVLSMPTXATIRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=CC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640723 |

Source

|

| Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016531-68-2 |

Source

|

| Record name | 2-[(2-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

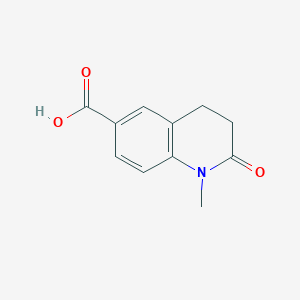

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)